molecular formula C11H20S B1658613 3-Cyclohexylthiane CAS No. 61639-13-2

3-Cyclohexylthiane

Cat. No.: B1658613
CAS No.: 61639-13-2
M. Wt: 184.34 g/mol
InChI Key: PPUJJIBLCWDZDN-UHFFFAOYSA-N
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Description

3-Cyclohexylthiane is a sulfur-containing heterocyclic compound characterized by a six-membered thiane ring (C₅H₁₀S) substituted with a cyclohexyl group at the 3-position. This compound belongs to the broader class of thioethers (sulfides), where sulfur replaces the oxygen atom in ethers. Its structure confers unique physicochemical properties, such as moderate polarity, thermal stability, and reactivity typical of sulfides, including susceptibility to oxidation.

Properties

CAS No.

61639-13-2

Molecular Formula

C11H20S

Molecular Weight

184.34 g/mol

IUPAC Name

3-cyclohexylthiane

InChI

InChI=1S/C11H20S/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h10-11H,1-9H2

InChI Key

PPUJJIBLCWDZDN-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2CCCSC2

Canonical SMILES

C1CCC(CC1)C2CCCSC2

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Polarity: Cyclohexylamine (amine) > Cyclohexanone (ketone) > this compound (sulfide).
  • Reactivity : Cyclohexylamine participates in acid-base reactions, while this compound is prone to oxidation (e.g., forming sulfoxides or sulfones) .
2.2 Sulfur-Containing Analogs
Compound Structure Molecular Weight (g/mol) Oxidation Stability Applications Reference
This compound C₁₁H₂₀S ~184.3* Moderate Catalytic intermediates
1-Decanethiol Linear thiol (C₁₀H₂₁SH) 174.34 Low (oxidizes easily) Metal chelation, polymer modification
Diethylamino sulfurtrifluoride (DAST) SF₃ + amine 161.18 High (fluorinated) Fluorinating agent in synthesis

Key Differences :

  • Oxidation Sensitivity : Thiols (e.g., 1-Decanethiol) oxidize more readily than thianes.
  • Thermal Stability : DAST’s fluorinated structure enhances stability compared to this compound.
2.3 Halogenated Cyclohexenes
Compound Structure Boiling Point (°C) Reactivity Reference
3-Chlorocyclohexene Chloro-substituted Not reported Electrophilic substitution
3-Ethenylcyclohexene Ethenyl-substituted Not reported Polymerization, Diels-Alder reactions
This compound Thiane + cyclohexyl Not reported Oxidation to sulfoxides

Key Differences :

  • Electrophilicity : 3-Chlorocyclohexene undergoes nucleophilic substitution, while this compound’s sulfur enables radical or oxidative pathways.
  • Applications : Halogenated cyclohexenes are used in organic synthesis, whereas thianes serve as intermediates in catalytic processes .

Research Findings and Data Gaps

  • Catalytic Applications : this compound derivatives are oxidized efficiently in catalytic systems, similar to 3-arylthio-lapachones, suggesting utility in redox-active drug design .
  • Structural Insights: Compared to cyclohexanone or cyclohexylamine, this compound’s sulfur atom lowers polarity, impacting solubility in nonpolar solvents.
  • Data Limitations : Specific thermodynamic data (e.g., melting/boiling points) for this compound are absent in the provided evidence, necessitating extrapolation from analogs like 3-Chlorocyclohexene (MW 116.59 g/mol ).

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